5-(2H-1,3-Benzodioxol-5-YL)pent-4-ynal
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Overview
Description
5-(2H-1,3-Benzodioxol-5-YL)pent-4-ynal is an organic compound that features a benzodioxole ring attached to a pent-4-ynal chain. This compound is of interest due to its unique structure, which combines aromatic and alkyne functionalities, making it a versatile intermediate in organic synthesis and various scientific applications.
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 5-(2H-1,3-Benzodioxol-5-YL)pent-4-ynal typically involves the coupling of a benzodioxole derivative with a pent-4-ynal precursor. One common method is the Sonogashira coupling reaction, which uses palladium catalysts and copper co-catalysts to form the carbon-carbon bond between the benzodioxole and the alkyne group . The reaction conditions often include the use of solvents like tetrahydrofuran (THF) or dimethylformamide (DMF) and bases such as triethylamine or potassium carbonate.
Industrial Production Methods
In an industrial setting, the production of this compound may involve large-scale Sonogashira coupling reactions with optimized reaction conditions to ensure high yield and purity. Continuous flow reactors and automated systems can be employed to enhance efficiency and scalability .
Chemical Reactions Analysis
Types of Reactions
5-(2H-1,3-Benzodioxol-5-YL)pent-4-ynal undergoes various chemical reactions, including:
Oxidation: The aldehyde group can be oxidized to a carboxylic acid using oxidizing agents like potassium permanganate or chromium trioxide.
Reduction: The alkyne group can be reduced to an alkene or alkane using hydrogenation catalysts such as palladium on carbon.
Substitution: The benzodioxole ring can undergo electrophilic aromatic substitution reactions with reagents like bromine or nitric acid.
Common Reagents and Conditions
Oxidation: Potassium permanganate in aqueous solution or chromium trioxide in acetic acid.
Reduction: Hydrogen gas with palladium on carbon catalyst in ethanol.
Substitution: Bromine in carbon tetrachloride or nitric acid in sulfuric acid.
Major Products Formed
Oxidation: 5-(2H-1,3-Benzodioxol-5-YL)pentanoic acid.
Reduction: 5-(2H-1,3-Benzodioxol-5-YL)pent-4-enal or 5-(2H-1,3-Benzodioxol-5-YL)pentane.
Substitution: Brominated or nitrated derivatives of the benzodioxole ring.
Scientific Research Applications
5-(2H-1,3-Benzodioxol-5-YL)pent-4-ynal has a wide range of applications in scientific research:
Chemistry: Used as an intermediate in the synthesis of complex organic molecules and pharmaceuticals.
Biology: Investigated for its potential as a bioactive compound with antimicrobial and anticancer properties.
Medicine: Explored for its role in drug development, particularly in the design of novel therapeutic agents.
Industry: Utilized in the production of specialty chemicals and materials with unique properties.
Mechanism of Action
The mechanism of action of 5-(2H-1,3-Benzodioxol-5-YL)pent-4-ynal involves its interaction with specific molecular targets and pathways. For instance, its alkyne group can participate in click chemistry reactions, forming stable triazole linkages with azides. Additionally, the benzodioxole ring can interact with biological macromolecules, potentially inhibiting enzymes or modulating receptor activity .
Comparison with Similar Compounds
Similar Compounds
5-(1,3-Benzodioxol-5-yl)pentanoic acid: Similar structure but with a carboxylic acid group instead of an aldehyde and alkyne group.
4-(2H-1,3-Benzodioxol-5-yl)butan-2-ol: Contains a hydroxyl group and a shorter carbon chain.
(E)-5-(Benzo[d][1,3]dioxol-5-yl)-1-(piperidin-1-yl)pent-2-en-1-one: Features a piperidine ring and an enone group.
Uniqueness
5-(2H-1,3-Benzodioxol-5-YL)pent-4-ynal is unique due to its combination of an aromatic benzodioxole ring and an alkyne-functionalized pent-4-ynal chain. This dual functionality allows it to participate in a diverse array of chemical reactions and makes it a valuable intermediate in the synthesis of complex molecules .
Properties
CAS No. |
114092-52-3 |
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Molecular Formula |
C12H10O3 |
Molecular Weight |
202.21 g/mol |
IUPAC Name |
5-(1,3-benzodioxol-5-yl)pent-4-ynal |
InChI |
InChI=1S/C12H10O3/c13-7-3-1-2-4-10-5-6-11-12(8-10)15-9-14-11/h5-8H,1,3,9H2 |
InChI Key |
BAMKKRWODGVAHD-UHFFFAOYSA-N |
Canonical SMILES |
C1OC2=C(O1)C=C(C=C2)C#CCCC=O |
Origin of Product |
United States |
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